N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine
Description
N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a quinazoline derivative characterized by a 4-chlorobenzyl group at the N1-position and a methylsulfanyl substituent at the C2-position of the quinazoline core. Quinazoline derivatives are renowned for their diverse biological activities, particularly as kinase inhibitors, due to their structural resemblance to ATP-binding sites in kinases . The 4-chlorobenzyl moiety likely enhances target specificity by interacting with hydrophobic pockets in enzymes, while the methylsulfanyl group may influence electronic properties and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylsulfanylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-21-16-19-14-5-3-2-4-13(14)15(20-16)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZNGUIEXGAPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187346 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-99-7 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-(methylthio)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 4-chlorobenzyl chloride.
Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.
Introduction of Methylsulfanyl Group: The quinazoline core is then reacted with methylthiol to introduce the methylsulfanyl group at the 2-position.
Attachment of 4-chlorobenzyl Group: Finally, the 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction with 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Lapatinib (Tykerb®)
Lapatinib, a 4-anilinoquinazoline kinase inhibitor, shares the quinazoline core but differs in substituents:
- Anilino group: A 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group at N1 enhances solubility and target binding .
- Tosylate salt : Improves bioavailability compared to the free base form of N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine.
- C6 substituent: A furanyl group with a methylsulfonyl-ethylamino chain increases polarity and kinase selectivity .
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
This analogue features:
- Allyl group at N1 : Introduces steric bulk, possibly affecting binding to flat kinase active sites.
- Shared 4-chlorobenzylsulfanyl group : Highlights the importance of sulfur-containing substituents in modulating electronic properties.
Key Difference : The saturated core may reduce π-stacking interactions critical for binding ATP pockets compared to the aromatic quinazoline in the target compound .
Non-Quinazoline Analogues with Sulfanyl Substituents
Cangrelor (USAN RR-120)
A non-quinazoline antiplatelet agent with:
- Trifluoropropylsulfanyl and methylsulfanyl groups : Fluorine atoms enhance metabolic stability and electronegativity, contrasting with the simpler methylsulfanyl group in the target compound .
- Adenylic acid backbone : Directs mechanistic action toward P2Y12 receptor antagonism, unlike kinase targeting in quinazolines .
Key Difference : The absence of a quinazoline core in Cangrelor shifts its therapeutic application to antiplatelet activity rather than kinase inhibition.
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide
This pyridine derivative demonstrates:
- Coplanar acetamido-pyridyl arrangement : Facilitates hydrogen bonding (N–H···O/N) and π-stacking, similar to quinazoline packing .
- Disordered cyclohexylsulfanyl group : Highlights conformational flexibility absent in the rigid 4-chlorobenzyl group of the target compound .
Key Difference : The pyridine ring’s electronic properties differ from quinazoline, altering binding affinities to biological targets.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a compound belonging to the quinazolinamine family, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving anthranilic acid derivatives and formamide under controlled conditions.
- Introduction of the Methylsulfanyl Group : This group is introduced via nucleophilic substitution reactions with thiols.
- Attachment of the 4-Chlorobenzyl Group : Alkylation reactions using benzyl halides in the presence of a base are employed to attach the chlorobenzyl moiety.
Antimicrobial Activity
Research has shown that quinazolinamine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. The compound's ability to inhibit tubulin polymerization further supports its role as an anticancer agent, as this action disrupts mitotic processes in rapidly dividing cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key findings include:
- Methylsulfanyl Group : This group enhances binding affinity to biological targets, contributing to the compound's overall efficacy.
- Chlorobenzyl Moiety : The presence of the chlorobenzyl group is associated with increased potency against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinazolinamine derivatives:
- Antibacterial Activity : A study demonstrated that derivatives similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Activity : Another research highlighted that certain quinazoline derivatives effectively inhibited cell proliferation in various cancer models, showcasing their potential as therapeutic agents .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have provided insights into how structural modifications can enhance the biological activity of quinazolinamines, guiding future drug design .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of N-(4-chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For quinazoline derivatives, cyclization reactions using intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one are common. Temperature (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of chlorobenzylamine and methylsulfanyl precursors are critical . Monitoring via TLC or HPLC ensures reaction completion and minimizes side products .
Q. How can spectroscopic techniques be employed to confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., chlorobenzyl and methylsulfanyl groups) and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) : For exact molecular weight confirmation (e.g., resolving isotopic patterns for Cl and S).
- FT-IR : To identify functional groups like C-N (quinazoline ring) and C-S (methylsulfanyl) stretches.
Cross-referencing with crystallographic data (e.g., X-ray diffraction) from structurally similar compounds can validate bond angles and torsion angles .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with quinazoline’s known bioactivity:
- Kinase inhibition assays : Test against EGFR or HER2 due to structural similarity to lapatinib derivatives .
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa).
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Methylsulfanyl optimization : Test bulkier thioethers (e.g., ethylsulfanyl) to assess steric effects on target binding.
- Quinazoline core modification : Introduce substituents at the 6- or 7-positions to improve solubility (e.g., hydroxyl or morpholine groups) .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines.
- Metabolic stability assays : Use liver microsomes to assess whether cytochrome P450-mediated degradation reduces efficacy in certain models .
- Membrane permeability : Measure logP values and P-gp efflux ratios to evaluate bioavailability discrepancies .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II metabolism.
- Reactive metabolite screening : Identify electrophilic intermediates (e.g., epoxides) via glutathione trapping assays.
- Docking studies : Map interactions with CYP3A4 or CYP2D6 isoforms to predict site-specific oxidation .
Q. What crystallographic methods are used to resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water).
- Data refinement : Use SHELX or Olex2 to resolve disorder in the methylsulfanyl group or chlorobenzyl orientation.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, halogen bonds) influencing packing .
Methodological Notes for Data Interpretation
- Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
- Synthetic byproducts : Characterize via LC-MS/MS and compare retention times with known impurities from analogous quinazolines .
- SAR limitations : Address solubility issues by introducing PEGylated side chains or co-crystallizing with cyclodextrins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
